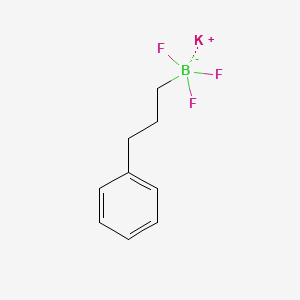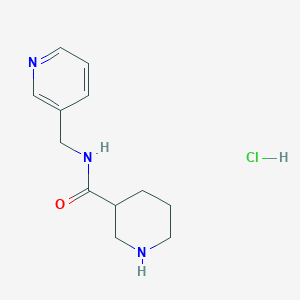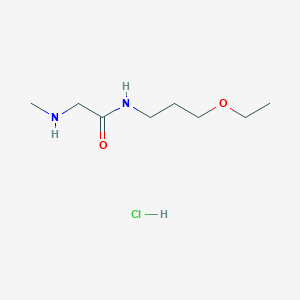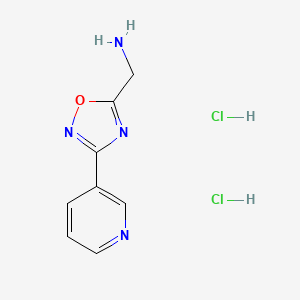
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Descripción general
Descripción
“4-(2,2-Dibromoethenyl)-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,2-dibromoethenyl group attached to the pyrazole ring suggests that this compound may have interesting reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring substituted with a methyl group at the 1-position and a 2,2-dibromoethenyl group at the 4-position .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the pyrazole ring, the 2,2-dibromoethenyl group, and the methyl group. The bromine atoms on the ethenyl group could potentially be reactive sites for further chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar pyrazole ring and the bromine atoms might influence its solubility properties .Aplicaciones Científicas De Investigación
1. Applications in Alcohol Metabolism and Poisoning Treatment
4-methylpyrazole (4-MP) has been identified as a potent inhibitor of alcohol dehydrogenase, an enzyme crucial for ethanol metabolism. It has been used in clinical settings to manage conditions such as severe disulfiram-ethanol reactions, effectively reducing symptoms like facial flushing and tachycardia (Lindros et al., 1981). Moreover, 4-MP has been suggested as a treatment option for acute ethylene glycol or methanol intoxication, providing an alternative to ethanol therapy (Baud et al., 1986).
2. Inhibition of Microsomal Oxidation
4-Methylpyrazole exhibits inhibitory effects on microsomal oxidation of drugs and alcohols in vitro. Treatment with 4-MP has been shown to increase liver microsomal cytochrome P-450 content and interact with the microsomal mixed-function oxidase system, affecting the metabolic pathways of various compounds (Feierman & Cederbaum, 1985).
3. Use as an Analytical Tool in Ethanol Metabolism Research
4-Methylpyrazole has been used as a tool in research laboratories focusing on ethanol metabolism. It's particularly noted for its potential usefulness in understanding and treating methanol and ethylene glycol poisoning due to its interaction with alcohol dehydrogenase and its effect on metabolic processes (McMartin et al., 1984).
Mecanismo De Acción
Direcciones Futuras
The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. The future research on “4-(2,2-Dibromoethenyl)-1-methylpyrazole” could involve exploring its potential biological activities and developing new synthetic methods for its preparation .
Análisis Bioquímico
Biochemical Properties
4-(2,2-Dibromoethenyl)-1-methylpyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress responses. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its involvement in detoxification pathways is particularly noteworthy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes .
Propiedades
IUPAC Name |
4-(2,2-dibromoethenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQRFIUHCZJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)


![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)



![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)






